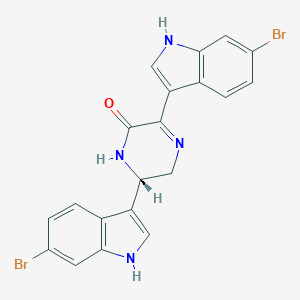
2,5-dimethoxy-4-methyl-N-(2-methylcyclohexyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethoxy-4-methyl-N-(2-methylcyclohexyl)benzenesulfonamide, also known as MEOP or N-(2-methylcyclohexyl)-2,5-dimethoxy-4-methylbenzenesulfonamide, is a chemical compound that has been studied for its potential use in scientific research. MEOP belongs to the class of phenethylamines, which are known for their psychoactive effects. However, the focus of
Mecanismo De Acción
2,5-dimethoxy-4-methyl-N-(2-methylcyclohexyl)benzenesulfonamide acts as a partial agonist for the 5-HT2A receptor, meaning that it activates the receptor to a lesser extent than a full agonist would. This partial activation has been shown to result in a unique pattern of receptor signaling, which may be responsible for some of the compound's effects. Specifically, this compound has been shown to increase the activity of the prefrontal cortex, which is involved in higher cognitive functions such as decision-making and working memory.
Biochemical and Physiological Effects
This compound's effects on the 5-HT2A receptor have been shown to result in a number of biochemical and physiological effects. For example, this compound has been shown to increase the release of the neurotransmitter dopamine in the prefrontal cortex, which may be responsible for some of its cognitive-enhancing effects. Additionally, this compound has been shown to increase the activity of the brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,5-dimethoxy-4-methyl-N-(2-methylcyclohexyl)benzenesulfonamide in lab experiments is that it is a relatively selective agonist for the 5-HT2A receptor, meaning that its effects can be more easily attributed to this specific receptor. Additionally, this compound has been shown to have a longer duration of action than some other agonists, which may make it useful for studying longer-term effects. However, one limitation of using this compound is that it has not been extensively studied in humans, and its safety profile is not well understood.
Direcciones Futuras
There are a number of future directions that could be explored in the study of 2,5-dimethoxy-4-methyl-N-(2-methylcyclohexyl)benzenesulfonamide. For example, researchers could investigate the compound's effects on other neurotransmitter systems, or explore its potential use in treating psychiatric disorders such as depression or anxiety. Additionally, researchers could investigate the safety profile of this compound in more detail, both in animal models and in human subjects. Overall, this compound represents a promising tool for studying the role of the 5-HT2A receptor in the brain, and could have a number of potential applications in the field of neuroscience research.
Métodos De Síntesis
The synthesis of 2,5-dimethoxy-4-methyl-N-(2-methylcyclohexyl)benzenesulfonamide involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 2-methylcyclohexylamine. The reaction is typically carried out in a solvent, such as dichloromethane or chloroform, and requires the use of a base, such as triethylamine, to neutralize the hydrogen chloride that is produced during the reaction. The resulting product is a white crystalline solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
2,5-dimethoxy-4-methyl-N-(2-methylcyclohexyl)benzenesulfonamide has been studied for its potential use as a research tool in the field of neuroscience. Specifically, this compound has been shown to act as a selective agonist for the serotonin 5-HT2A receptor, which is known to play a role in the regulation of mood, cognition, and perception. By selectively activating this receptor, researchers can study its specific effects on these processes.
Propiedades
Fórmula molecular |
C16H25NO4S |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
2,5-dimethoxy-4-methyl-N-(2-methylcyclohexyl)benzenesulfonamide |
InChI |
InChI=1S/C16H25NO4S/c1-11-7-5-6-8-13(11)17-22(18,19)16-10-14(20-3)12(2)9-15(16)21-4/h9-11,13,17H,5-8H2,1-4H3 |
Clave InChI |
FTQXBROXKDJONX-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC |
SMILES canónico |
CC1CCCCC1NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3Z)-3a,6,6,9a-tetramethyl-3-[(3E,5E)-6-(5-methyl-6-oxopyran-2-yl)hepta-3,5-dien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione](/img/structure/B223142.png)
![(2S)-4-amino-N-[(1R,2R,3R,4R,5S)-3,5-diamino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B223208.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]azepane](/img/structure/B223214.png)




![26-Hydroxy-3,6,13,14,19-pentamethyl-25,27-dioxa-23-azaoctacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23.024,26]heptacos-6-ene-8,11-dione](/img/structure/B223265.png)





